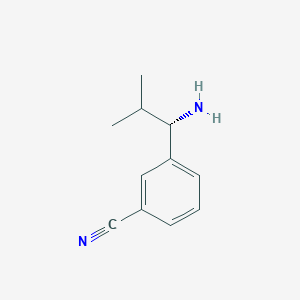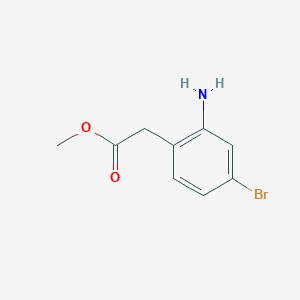
Lenvatinib Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenvatinib Impurity 7 is a chemical compound associated with the pharmaceutical drug lenvatinib, a multikinase inhibitor used primarily in cancer treatment. This impurity is often studied to ensure the purity and efficacy of lenvatinib during its production and storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenvatinib, and consequently its impurities, involves multiple steps. One common method starts with 4-amino-3-chloro-phenol and 4-chloro-7-methoxyquinoline-6-carboxamide. The process includes the conversion of 4-amino-3-chloro-phenol into a phenyl carbamate derivative, followed by a reaction with cyclopropylamine, and finally coupling with 4-chloro-7-methoxyquinoline-6-carboxamide .
Industrial Production Methods
Industrial production of lenvatinib and its impurities involves stringent quality control measures to ensure the final product’s purity. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to develop stability-indicating methods for lenvatinib, ensuring minimal environmental impact and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Lenvatinib Impurity 7 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The conditions vary depending on the desired reaction, such as acidic or basic environments for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic hydrolysis can lead to the formation of multiple degradation products .
Wissenschaftliche Forschungsanwendungen
Lenvatinib Impurity 7 is primarily used in analytical method development and validation. It helps in ensuring the quality and stability of lenvatinib during its production. Additionally, it is used in research to understand the degradation pathways and potential side effects of lenvatinib .
Wirkmechanismus
The mechanism of action of lenvatinib involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, platelet-derived growth factor receptor-alpha, and others. This inhibition leads to the suppression of tumor growth and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: Another multikinase inhibitor used in cancer treatment.
Sunitinib: A similar compound with a broader range of kinase targets.
Uniqueness
Lenvatinib Impurity 7 is unique in its specific association with lenvatinib. Its study is crucial for ensuring the purity and efficacy of lenvatinib, making it distinct from impurities associated with other multikinase inhibitors .
Eigenschaften
Molekularformel |
C45H42Cl2N8O8 |
|---|---|
Molekulargewicht |
893.8 g/mol |
IUPAC-Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[2-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]propan-2-yl]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C45H42Cl2N8O8/c1-45(2,54-41(56)29-19-27-35(21-39(29)60-3)48-15-13-37(27)62-25-9-11-33(31(46)17-25)52-43(58)50-23-5-6-23)55-42(57)30-20-28-36(22-40(30)61-4)49-16-14-38(28)63-26-10-12-34(32(47)18-26)53-44(59)51-24-7-8-24/h9-24H,5-8H2,1-4H3,(H,54,56)(H,55,57)(H2,50,52,58)(H2,51,53,59) |
InChI-Schlüssel |
HLAXSOCVLBXYPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


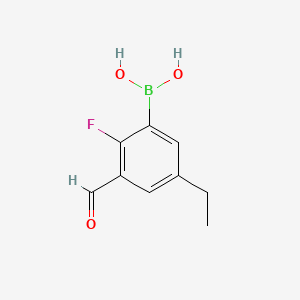
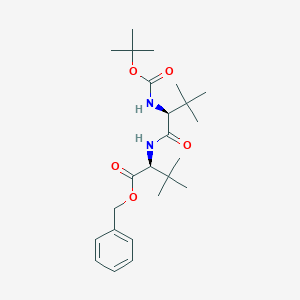
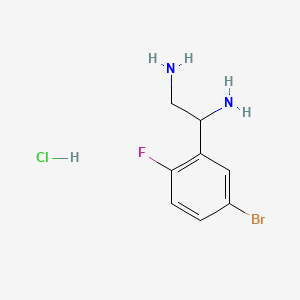

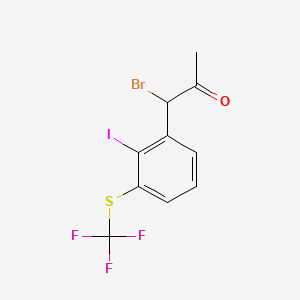
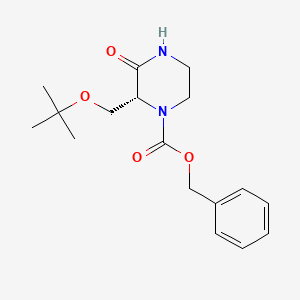
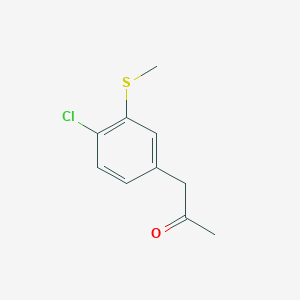
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
